1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFIQMAIRBCHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodipeptide Cyclization and Hydrolysis
A diastereoselective cyclization strategy, adapted from the synthesis of indolinecarboxylic acids, provides access to the indoline core. The process involves:
- Cyclodipeptide Formation : Reaction of a substituted enecarbamate with a halo-enone under Stille coupling conditions, followed by 6π-electrocyclic ring closure to form the indoline skeleton.
- Hydrolysis : Treatment of the cyclodipeptide with 6 M HCl at 110°C for 12–15 hours yields indoline-2-carboxylic acid.
Amidation of Indoline-2-Carboxylic Acid
The carboxylic acid intermediate is converted to the carboxamide via activation and reaction with ammonia:
- Activation : Treatment with ethyl chloroformate and N-methylmorpholine generates a mixed anhydride.
- Ammonolysis : Reaction with ammonium hydroxide affords indoline-2-carboxamide.
N-Acylation with 2,6-Dimethoxybenzoyl Chloride
Protection and Deprotection Strategies
To ensure selective acylation at the indoline nitrogen, a temporary protecting group is employed:
- Protection : The indoline nitrogen is masked with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
- Deprotection : Hydrogenolysis with H2/Pd-C removes the Cbz group post-carboxamide formation.
| Property | Value/Procedure |
|---|---|
| Protecting Agent | Benzyl chloroformate |
| Deprotection | H2 (1 atm), 10% Pd/C, ethanol |
| Yield (Deprotection) | >95% |
DMAP-Catalyzed Acylation
The free amine is acylated with 2,6-dimethoxybenzoyl chloride under mild conditions:
- Reaction : Indoline-2-carboxamide is treated with 2,6-dimethoxybenzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.
- Workup : Purification via chromatography yields the final product.
| Property | Value/Procedure |
|---|---|
| Reagents | 2,6-Dimethoxybenzoyl chloride, DMAP, Et3N |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Yield | 85–90% (based on analogous benzoylation) |
Alternative Synthetic Routes
Stille Coupling and Electrocyclic Ring Closure
A method originally developed for indole synthesis can be adapted for indoline via partial hydrogenation:
- Stille Coupling : Reaction of α-iodoenones with α-stannylenecarbamates forms trienecarbamates.
- Electrocyclic Closure : Thermal 6π-electrocyclic ring closure generates the indoline core.
- Hydrogenation : Catalytic hydrogenation saturates the five-membered ring.
| Property | Value/Procedure |
|---|---|
| Catalyst (H2) | Pd/C, H2 (1 atm) |
| Yield (Overall) | 60–70% (estimated from indole protocols) |
Characterization Data
Key analytical data for intermediates and the final product:
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide exhibits several promising biological activities:
Antioxidant Activity
- Mechanism : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers in various cell lines.
- Case Study : In vitro studies showed a marked reduction in oxidative stress indicators when treated with this compound, highlighting its potential for therapeutic applications in oxidative stress-related diseases.
Anticancer Activity
- Evaluation : The compound has been tested against various cancer cell lines.
- Results :
- GI50 Values : The compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer cell lines.
- Mechanism of Action : It induces apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2.
Neuroprotective Effects
- Inhibition Studies : The compound shows inhibitory activity against monoamine oxidase (MAO) enzymes, suggesting potential use in treating neurodegenerative disorders like Parkinson's disease.
- Molecular Docking : Studies revealed key interactions between the compound and MAO enzymes, supporting its role as a selective inhibitor.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science : It can be utilized in the development of new materials with specific properties, including polymers and coatings.
- Pharmaceutical Development : Its biological activities suggest potential for development into therapeutic agents targeting oxidative stress, cancer, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: Interacting with receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Benzoyl Substituents
- It exhibits a melting point of 253–257°C, significantly higher than typical benzoyl derivatives, due to its quinone structure and hydrogen-bonding capacity. Unlike 1-(2,6-dimethoxybenzoyl)indoline-2-carboxamide, it lacks the indoline-carboxamide moiety, limiting its pharmacological relevance but highlighting the stability imparted by methoxy groups in aromatic systems .
3,4-Dimethoxybenzoyl Chloride (CAS 3535-37-3) :
This compound, with methoxy groups at the 3- and 4-positions, serves as a precursor for analogs with distinct substitution patterns. Its melting point (68–70°C) is lower than 2,6-dimethoxybenzoyl chloride (CAS 1989-53-3, mentioned in ), suggesting that ortho-methoxy groups enhance crystallinity and thermal stability. The 2,6-substitution in the target compound may reduce steric hindrance during coupling reactions compared to 3,4-substituted analogs .
Pharmacologically Active Analogs
- IPR19 [(S)-1-((2S)-1-(4-(Benzyloxy)-3,5-dimethoxybenzoyl)-4,4-difluoropyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile]: A potent POP inhibitor, IPR19 features a 3,5-dimethoxy-4-benzyloxybenzoyl group attached to a difluoropyrrolidine scaffold. Unlike the target compound, IPR19’s para-benzyloxy group enhances lipophilicity and enzyme binding, contributing to its nanomolar potency. The absence of a benzyloxy group in this compound may reduce off-target effects but also lower affinity for POP .
Key Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound Name | CAS RN | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2,6-Dimethoxy-1,4-benzoquinone | 530-55-2 | 253–257 | Quinone, methoxy |
| 3,4-Dimethoxybenzoyl Chloride | 3535-37-3 | 68–70 | Benzoyl chloride, methoxy |
| 2,6-Dimethoxybenzoyl Chloride | 1989-53-3 | Not reported | Benzoyl chloride, methoxy |
| IPR19 | - | Not reported | Benzyloxy, difluoropyrrolidine |
Critical Analysis of Research Findings
- Synthetic Accessibility : The 2,6-dimethoxybenzoyl group in the target compound may offer synthetic advantages over 3,4-substituted analogs due to reduced steric hindrance during acylation reactions .
- Pharmacological Specificity: Compared to IPR19, the absence of a benzyloxy group and fluorinated pyrrolidine in the target compound likely reduces its potency but improves selectivity for non-POP targets .
Biological Activity
1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indoline derivatives with 2,6-dimethoxybenzoic acid or its derivatives under specific conditions. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Studies have reported its effectiveness against several bacterial strains, indicating a possible role as a novel antimicrobial agent .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong activity compared to standard chemotherapeutics .
- Anti-inflammatory Research : A study conducted on RAW 264.7 macrophages highlighted the compound's ability to significantly reduce the secretion of pro-inflammatory cytokines when treated with lipopolysaccharide (LPS), showcasing its potential for treating conditions like rheumatoid arthritis .
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 1-(2,6-dimethoxybenzoyl)indoline-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves two key steps: (1) acylation of the indoline nitrogen with 2,6-dimethoxybenzoyl chloride and (2) carboxamide formation at the indoline-2-position. For example, indoline-2-carboxylic acid can be activated using coupling agents like CDI (1,1'-carbonyldiimidazole) and reacted with amines to form the carboxamide . Intermediates are characterized via NMR (¹H/¹³C), LCMS, and HRMS to confirm regiochemistry and purity. Recrystallization from DMF/acetic acid mixtures is often employed for purification .
Q. How does the 2,6-dimethoxybenzoyl moiety influence the compound’s physicochemical properties?
The electron-donating methoxy groups enhance solubility in polar solvents (e.g., DMF, acetic acid) and stabilize the acylated indoline core via resonance. This moiety also increases steric bulk, potentially affecting binding interactions in biological assays. Melting points for similar dimethoxy-substituted benzoyl derivatives range from 208–259°C, as observed in indole-carboxylic acid analogs .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indoline aromatic protons at δ 6.5–7.5 ppm) .
- HRMS : For exact mass determination (e.g., C₁₉H₂₀N₂O₄ requires m/z 364.1423) .
- HPLC-PDA : To assess purity (>95%) and detect byproducts from incomplete acylation or hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during carboxamide formation?
Low yields often arise from poor nucleophilicity of the amine or competing hydrolysis. Strategies include:
- Using coupling agents like HATU or EDCI to activate the carboxylic acid .
- Refluxing in acetic acid with sodium acetate as a base to drive amidation (Method A in indole-2-carboxamide syntheses, yielding 75–98%) .
- Avoiding aqueous workup for moisture-sensitive intermediates by precipitating products in diethyl ether .
Q. What structural modifications to the indoline-2-carboxamide scaffold enhance biological activity?
Studies on related indoline-2-carboxamides show that:
- N-methylation improves blood-brain barrier penetration (e.g., compound 28 in Trypanosoma brucei inhibitors) .
- Halogenation (e.g., 4,6-difluoro substitution) increases metabolic stability and target affinity .
- Aryloxyacetyl groups (e.g., 4-chlorophenyl) enhance anti-parasitic activity by interacting with hydrophobic enzyme pockets .
Q. How can contradictory solubility data between computational predictions and experimental results be resolved?
Discrepancies may arise from aggregation or polymorphic forms. Validate predictions experimentally via:
Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?
Critical issues include:
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or trituration .
- Byproduct formation : Optimize stoichiometry of 2,6-dimethoxybenzoyl chloride to avoid diacylated byproducts .
- Stability : Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
